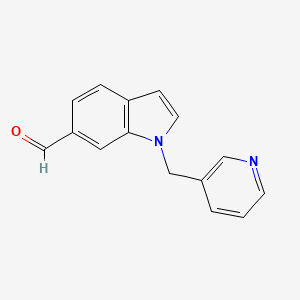

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

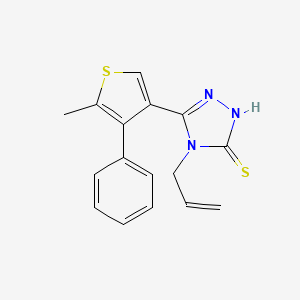

The compound “1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde” is a complex organic molecule that contains an indole ring and a pyridine ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyridine ring via a methylene bridge. The aldehyde functional group is attached to the 6-position of the indole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the nitrogen in the pyridine ring, which can act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the aldehyde group could make it more reactive .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Fused Pyrazolo Thiazoles and Thiazines

- Application Summary: The 1,3-thiazole or 1,4-thiazine rings, including fused with azoles, are structural subunits of numerous compounds valuable in medicinal chemistry . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .

- Methods of Application: This research discusses the latest examples of the synthesis of pyrazolo thiazoles and thiazines via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .

- Results or Outcomes: The combination of the above cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

2. Synthesis and Biomedical Applications of 1H-Pyrazolo Pyridines

- Application Summary: 1H-Pyrazolo pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo pyridines have been described which are included in more than 5500 references .

- Methods of Application: This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

- Results or Outcomes: Structures 1 and 2 have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIZNAYFQMKSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)